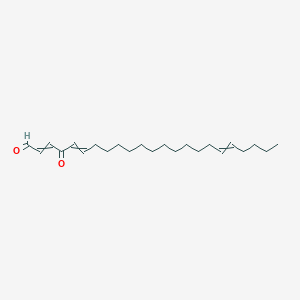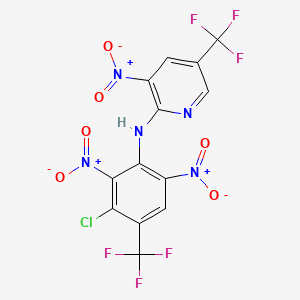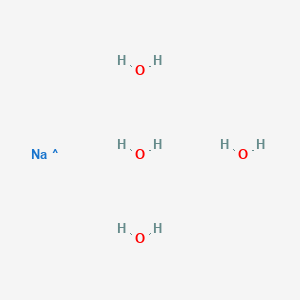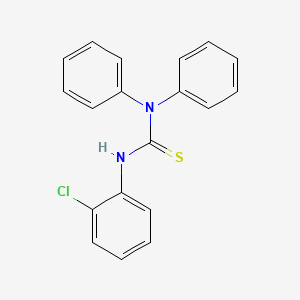
N'-(2-Chlorophenyl)-N,N-diphenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-Chlorophenyl)-N,N-diphenylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a thiourea group bonded to a 2-chlorophenyl and two diphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N’-(2-Chlorophenyl)-N,N-diphenylthiourea can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloroaniline with diphenylthiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-(2-Chlorophenyl)-N,N-diphenylthiourea may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2-Chlorophenyl)-N,N-diphenylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(2-Chlorophenyl)-N,N-diphenylthiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of N’-(2-Chlorophenyl)-N,N-diphenylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diphenylthiourea: Lacks the 2-chlorophenyl group, resulting in different chemical properties and reactivity.
N-(2-Chlorophenyl)thiourea: Contains only one phenyl group, leading to different biological activities.
N,N-Diphenylurea: The oxygen atom in place of sulfur changes its chemical behavior and applications.
Uniqueness
N’-(2-Chlorophenyl)-N,N-diphenylthiourea is unique due to the presence of both the 2-chlorophenyl and diphenyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
135085-78-8 |
|---|---|
Molekularformel |
C19H15ClN2S |
Molekulargewicht |
338.9 g/mol |
IUPAC-Name |
3-(2-chlorophenyl)-1,1-diphenylthiourea |
InChI |
InChI=1S/C19H15ClN2S/c20-17-13-7-8-14-18(17)21-19(23)22(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,21,23) |
InChI-Schlüssel |
LPZSBJMFQLFEND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)NC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



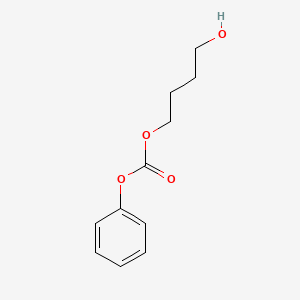

![11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl-](/img/structure/B14281030.png)


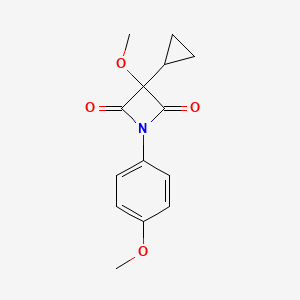
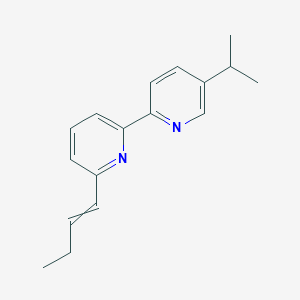
![1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one](/img/structure/B14281060.png)
![1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane](/img/structure/B14281067.png)
